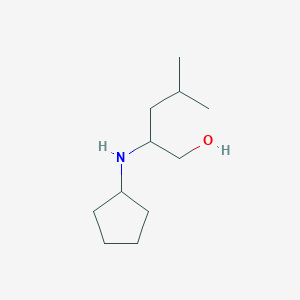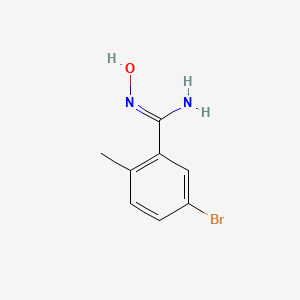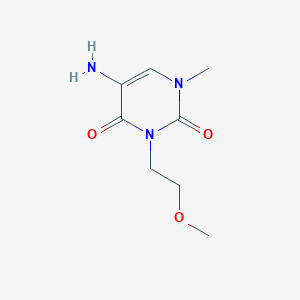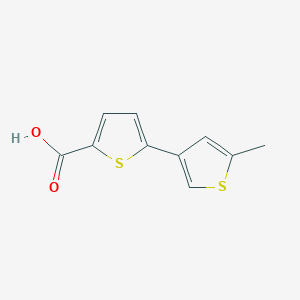![molecular formula C8H8BrN3O B13303409 1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13303409.png)
1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both furan and pyrazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom on the furan ring and the amine group on the pyrazole ring provides unique reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-4-amine typically involves the following steps:
Bromination of Furan: The starting material, furan, is brominated to yield 5-bromofuran.
Formation of Pyrazole: The brominated furan is then reacted with hydrazine to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine atom or the pyrazole ring.
Substitution: The bromine atom on the furan ring can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups at the bromine position.
Wissenschaftliche Forschungsanwendungen
1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 1-[(5-Bromofuran-3-yl)methyl]cyclopropane-1-carbaldehyde
- 1-[(5-Bromofuran-2-yl)methyl]pyrrolidine
- 2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)furan
Comparison: 1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-4-amine is unique due to the presence of both furan and pyrazole rings, which confer distinct reactivity and functionality
Eigenschaften
Molekularformel |
C8H8BrN3O |
|---|---|
Molekulargewicht |
242.07 g/mol |
IUPAC-Name |
1-[(5-bromofuran-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C8H8BrN3O/c9-8-1-6(5-13-8)3-12-4-7(10)2-11-12/h1-2,4-5H,3,10H2 |
InChI-Schlüssel |
FBAOZPIHSYVQKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC=C1CN2C=C(C=N2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



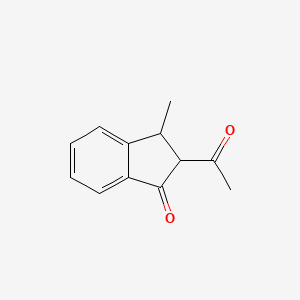

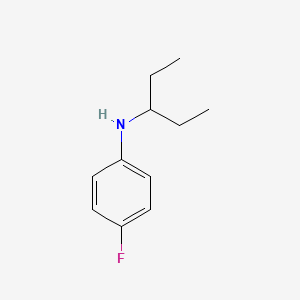
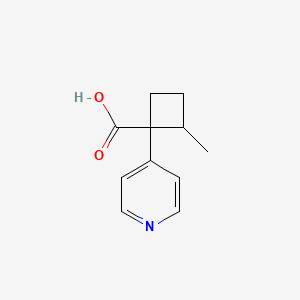

![3-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane](/img/structure/B13303367.png)
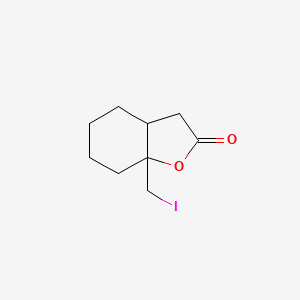
![1-[(2-Bromothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13303373.png)
